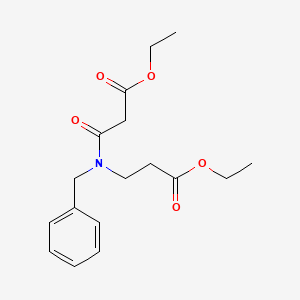

Diethyl beta-oxobenzyliminodipropionate

Description

Diethyl beta-oxobenzyliminodipropionate (hypothetical structure inferred from nomenclature) is an organic compound featuring a central iminodipropionate backbone esterified with diethyl groups and substituted with a beta-oxobenzyl moiety.

Properties

Molecular Formula |

C17H23NO5 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

ethyl 3-[benzyl-(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate |

InChI |

InChI=1S/C17H23NO5/c1-3-22-16(20)10-11-18(13-14-8-6-5-7-9-14)15(19)12-17(21)23-4-2/h5-9H,3-4,10-13H2,1-2H3 |

InChI Key |

ZCNKPKZIMAPICT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCN(CC1=CC=CC=C1)C(=O)CC(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

While direct data on Diethyl beta-oxobenzyliminodipropionate is absent, comparisons can be drawn with compounds sharing structural motifs, such as esters (e.g., diethyl succinate) and iminopropionate derivatives (e.g., ethyl 3-ethoxy-3-iminopropionate hydrochloride).

Comparison with Diethyl Succinate

Diethyl succinate (C₈H₁₄O₄) is a simple diester with applications in flavoring and solvents . Key differences from the target compound include:

- Structural Simplicity: Lacks the imino and aromatic oxobenzyl groups, resulting in lower molecular weight and reduced steric hindrance.

- Physical Properties: Lower boiling point (~80°C) and higher water solubility compared to the target compound, which likely has reduced solubility due to its aromatic and imino groups.

Comparison with Ethyl 3-Ethoxy-3-iminopropionate Hydrochloride

This iminopropionate derivative (C₇H₁₃NO₃·HCl) shares the imino functionality but differs in substitution :

- Functional Groups: The hydrochloride salt form enhances stability but reduces solubility in non-polar solvents (≤10% in diethyl ether).

- Applications: Used as a synthetic intermediate, suggesting that the target compound may similarly facilitate reactions requiring nucleophilic imino groups.

Data Table: Properties of Related Compounds

Research Findings and Limitations

- Diethyl Succinate: Widely used in food and fragrance industries due to low toxicity and pleasant odor .

- Ethyl 3-Ethoxy-3-iminopropionate Hydrochloride: Demonstrates the utility of iminopropionate derivatives in synthesis, though salt formation alters reactivity compared to the free base form .

- Gaps in Evidence: No studies directly addressing this compound were found. Its comparison relies on extrapolation from simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.